Product packaging for Ammonium Carbonate(Cat. No.:CAS No. 8013-59-0)

Ammonium Carbonate

Cat. No.: B10773702
CAS No.: 8013-59-0
M. Wt: 96.09 g/mol
InChI Key: PRKQVKDSMLBJBJ-UHFFFAOYSA-N
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Description

Ammonium Carbonate is a volatile inorganic salt with the chemical formula (NH4)2CO3·H2O, widely utilized in molecular biology and analytical chemistry applications. This compound serves as a key source of ammonia gas, a critical reagent in traditional qualitative inorganic analysis for identifying metal ions through the precipitation of carbonates and hydroxides. In molecular biology, it is frequently employed as a buffering agent and a pH regulator, particularly in the preparation of lysis buffers for cell disruption. Upon exposure to air or upon heating, this compound decomposes to yield ammonia (NH3), carbon dioxide (CO2), and water vapor, a property exploited in smelling salts and as a leavening agent in baking research. Its primary research value lies in its dual-functionality as a source of both carbonate and ammonium ions, facilitating precipitation reactions and providing an alkaline environment. In biochemistry, it finds application in protein purification protocols, such as ammonium sulfate precipitation, and in the preparation of carbonate-based buffers for electrophoresis and chromatography. Researchers value its high purity for ensuring reproducible results in sensitive analytical methods. Handle with care in a well-ventilated area, as it decomposes to release ammonia gas, which can be an irritant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O3.2H3N<br>CH8N2O3 B10773702 Ammonium Carbonate CAS No. 8013-59-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

diazanium;carbonate
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InChI

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3
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InChI Key

PRKQVKDSMLBJBJ-UHFFFAOYSA-N
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Canonical SMILES

C(=O)([O-])[O-].[NH4+].[NH4+]
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Molecular Formula

(NH4)2CO3, CH8N2O3
Record name ammonium carbonate
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Related CAS

10361-29-2 (unspecified ammonium salt)
Record name Ammonium carbonate
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DSSTOX Substance ID

DTXSID5047457
Record name Ammonium carbonate
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Molecular Weight

96.09 g/mol
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Physical Description

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing., Dry Powder; Liquid, White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide, Colorless crystals or white powder with strong ammonia odor; [CAMEO]
Record name AMMONIUM CARBONATE
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Record name Carbonic acid, ammonium salt (1:2)
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Solubility

Soluble in water, 100g/100 g water at 15 °C, Slowly soluble in 4 parts water
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Density

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name AMMONIUM CARBONATE
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Impurities

Ammonium carbamate is an impurity of commercial ammonium carbonate.
Record name AMMONIUM CARBONATE
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Color/Form

Colorless crystalline powder, Colorless, hard, translucent, crystal masses, white cubes or powder

CAS No.

506-87-6, 8013-59-0, 10361-29-2, 8000-73-5
Record name AMMONIUM CARBONATE
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Record name Ammonium carbonate
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Melting Point

58 °C (decomposes)
Record name AMMONIUM CARBONATE
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Advanced Synthesis and Production Methodologies for Ammonium Carbonate Compounds

Chemical Reaction Pathways for Ammonium (B1175870) Carbonate Synthesis

The synthesis of ammonium carbonate compounds primarily involves the reaction of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂) under controlled conditions. mdpi.com The specific product, such as this compound, ammonium bicarbonate, or ammonium carbamate (B1207046), depends on the reaction conditions. embrapa.brresearchgate.net

Ammonia-Carbon Dioxide Gas-Phase Reactions

The direct reaction of gaseous ammonia and carbon dioxide, in the presence of water vapor, yields this compound. google.com This process can be optimized to increase the yield and influence the physical properties of the final product. One patented method involves carrying out the reaction in the presence of a hydrogen halide, such as hydrogen fluoride (B91410) or hydrogen bromide. google.com This approach has been shown to increase the utilization of reagent gases to nearly 100%, effectively doubling the yield of this compound compared to processes without the halide catalyst. google.com Furthermore, this method produces a bulkier product, which can reduce power consumption during manufacturing by up to 30%. google.com

The reaction is typically conducted continuously in a reactor where carbon dioxide, saturated with water vapors and the hydrogen halide, is introduced. For example, using carbon dioxide with a hydrogen fluoride concentration of 1x10⁻³ % by mass and an ammonia flow rate of 42 l/hr, a product yield of 93% of the theoretical value can be achieved. google.com The resulting product composition is approximately 56% CO₂, 32% NH₃, and 12% H₂O. google.com

Table 1: Effect of Hydrogen Halide on Gas-Phase this compound Synthesis

Parameter Example 1 Example 2
Hydrogen Halide Hydrogen Fluoride Hydrogen Bromide
Halide Concentration in CO₂ (% by mass) 1x10⁻³ 1x10⁻⁵
CO₂ Flow Rate (l/hr) 28 23
NH₃ Flow Rate (l/hr) 42 45
Theoretical Yield (%) 93 94
Product Composition (CO₂ % by mass) 56 46
Product Composition (NH₃ % by mass) 32 35
Product Composition (H₂O % by mass) 12 19

Data sourced from patent information describing the process. google.com

Aqueous Ammonia CO₂ Scrubbing Systems for Ammonium Bicarbonate Production

Aqueous ammonia is an effective absorbent for carbon dioxide, offering several advantages over other absorbents like monoethanolamine (MEA), including higher CO₂ loading capacity, lower energy requirements for regeneration, and reduced corrosiveness. 50sea.commdpi.com This process is utilized in scrubbing systems to capture CO₂ and simultaneously produce ammonium bicarbonate. 50sea.com

In a typical lab-scale bubble-column scrubber, CO₂ gas is bubbled through an aqueous ammonia solution under controlled pH and temperature. mdpi.com The absorption of CO₂ into the ammonia solution leads to the formation of ammonium bicarbonate, which can precipitate out as crystals. 50sea.commdpi.com The efficiency of this process is influenced by several variables. The CO₂ removal efficiency has been shown to be between 95% and 98% after just 60 seconds for inlet CO₂ concentrations ranging from 8% to 16% (v/v) in an ammonia solution of 28% (w/w). mdpi.com

Research has shown that the absorption rate of CO₂ increases with a higher pH of the solution, higher inlet gas concentration, and higher gas temperature. mdpi.com For instance, ammonium bicarbonate crystals can be successfully generated at a pH of 9.5 when the CO₂ concentration is above 30%. mdpi.com The flow rate of CO₂ gas also directly impacts the quantity of the product, with higher flow rates leading to increased formation of carbonate and bicarbonate ions. 50sea.com

Table 2: Operating Conditions for Ammonium Bicarbonate Production in a Lab-Scale Scrubber

Parameter Condition Range
Inlet CO₂ Concentration 15–60 vol %
Aqueous Ammonia Concentration 5%, 10%, 15%
pH Controlled, optimal around 9.5 for crystallization
Temperature Maintained >5°C, up to 55°C
CO₂ Flow Rate 0.2, 0.3, 0.4, 0.5 L/min
Reaction Time 60, 90, 120, 140 minutes

Data compiled from studies on CO₂ capture and crystallization in bubble-column scrubbers. 50sea.commdpi.com

Sustainable Production and Resource Recovery Utilizing this compound Chemistry

Sustainable production methods for this compound are gaining attention as they offer pathways to recover valuable resources and mitigate environmental impacts. mdpi.comembrapa.br These approaches focus on utilizing waste streams as feedstocks and integrating carbon capture technologies. mdpi.comembrapa.br

Carbon Dioxide Recovery and Utilization in this compound Synthesis

Ammonia scrubbing is a promising technology for capturing CO₂ from industrial flue gases, such as those from power plants and cement production. mdpi.com50sea.com This process not only reduces greenhouse gas emissions but also converts the captured CO₂ into valuable ammonium carbonates. mdpi.com The technology can potentially remove up to 90% of CO₂ from flue gas. mdpi.com The reaction of ammonia with CO₂ in an absorption reactor forms this compound, which precipitates as a solid. mdpi.com This method is considered more energy-efficient and environmentally friendly compared to other carbon capture methods. 50sea.com

The captured CO₂ is combined with ammonia and water to form ammonium bicarbonate, a stable crystalline product. 50sea.com This process effectively sequesters carbon in a solid, usable form, contributing to a circular economy. 50sea.com

Production of Ammonium Carbonates from Biogenic Waste Streams (e.g., Anaerobic Digestion Liquid, Wastewater)

Biogenic waste streams, such as the liquid effluent from anaerobic digesters (digestate) and other wastewaters, are rich sources of nitrogen, primarily in the form of ammonium. embrapa.brresearchgate.net These streams can be utilized to produce ammonium carbonates, offering a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia synthesis. mdpi.comembrapa.br

One method involves stripping ammonia and dissolved CO₂ from the digestate without the need for chemical pH adjustments. embrapa.br The resulting gaseous ammonia is then condensed with CO₂ and water vapor at temperatures between 35-50 °C to form a solution of dissolved ammonium bicarbonate and this compound. embrapa.br In a large-scale facility processing 30,000 kg/h of digestate, this process can recover 99.9% of the nitrogen and produce ammonium bicarbonate with 99.5% purity at a rate of 309 kg/h . mdpi.com

Another approach involves treating organic animal manure or food waste through anaerobic digestion, followed by distillation of the liquid effluent to strip and concentrate a vapor of ammonia, carbon dioxide, and water. google.com This vapor is then cooled to produce a condensed solution containing ammonium bicarbonate, which can be precipitated and dried. google.com

Table 3: Ammonium Bicarbonate Recovery from Biogas-Pipeline Condensates

Feedstock Source of Condensate NH₄HCO₃ Concentration (g/L)
Food Waste 0.75 - 50
Agrowaste Varies
Manure Varies

Data from analysis of condensates in different anaerobic digestion plants. researchgate.net

Environmental Feasibility of this compound Manufacturing Processes

The production of this compound from waste streams and captured CO₂ presents significant environmental advantages. The traditional industrial production of ammonia is a highly polluting process, responsible for approximately 1.6% of total global CO₂ emissions and consuming 2% of the world's total energy supply. mdpi.comusda.gov

By utilizing ammonia from anaerobic digestion, the environmental footprint of fertilizer production can be substantially reduced. A life cycle assessment found that producing ammonium bicarbonate from digestate gas has a 25% lower global warming potential and a 50% lower eutrophication potential compared to the direct land application of the liquid digestate. mdpi.com Furthermore, the ammonia scrubbing process for CO₂ capture can achieve a removal efficiency of around 99%, directly mitigating greenhouse gas emissions from industrial sources. embrapa.br These sustainable pathways not only create value-added products from waste but also contribute to a reduction in air and water pollution. csmcri.res.in

Catalytic and Mechanistic Aspects in this compound-Mediated Synthesis

This compound serves as a versatile and economical reagent in various synthetic methodologies, acting not only as a source of nitrogen but also as a promoter in numerous organic transformations. Its role is particularly significant in the synthesis of nitrogen-containing heterocycles and other functionalized molecules. The catalytic applications of this compound are enhanced through the use of transition metals and ionic liquids, which facilitate novel reaction pathways and improve efficiency.

Role of this compound as a Nitrogen Source and Reaction Promoter in Organic Synthesis

This compound is an effective and accessible nitrogen source for the synthesis of a wide range of nitrogen-containing organic compounds. acs.org Its utility stems from its ability to decompose into ammonia and carbon dioxide, providing a reactive form of nitrogen in situ. This property is harnessed in various catalytic C-N bond-forming reactions. acs.org

In the realm of heterocyclic synthesis, this compound has been successfully employed for the one-pot synthesis of pyridine (B92270) derivatives from ethanol (B145695). researchgate.net This process utilizes recovered ammonium carbonates, highlighting a sustainable approach to chemical synthesis. researchgate.net Furthermore, in combination with hypervalent iodine(III) reagents, this compound serves as a water-soluble nitrogen source for the synthesis of NH-sulfoximines from sulfides, proceeding through an iodonitrene intermediate. arkat-usa.org Research has shown that ammonium carbamate, a component of commercial this compound, is often the most versatile N-source in these reactions. arkat-usa.org

Beyond being a simple nitrogen donor, this compound and its related compound, ammonium bicarbonate, can act as reaction promoters. For instance, ammonium bicarbonate has been shown to enhance the formation of acrylamide (B121943) in model systems by facilitating sugar fragmentation through several mechanisms. These include ammonia acting as a base in retro-aldol reactions, facilitating retro-aldol-type reactions of imines, and promoting the oxidation of enaminols to form reactive α-dicarbonyl compounds. nih.gov In the synthesis of organic carbonates, the addition of this compound can influence product selectivity, although its effect is highly dependent on the specific reaction conditions. researchgate.net

The following table summarizes key organic syntheses where this compound serves as a nitrogen source.

ProductReactantsCatalyst/ReagentRole of this compoundReference
Pyridine derivativesEthanol, this compoundNi/HTNitrogen Source researchgate.net
NH-SulfoximinesSulfides, this compoundHypervalent iodine(III) reagentNitrogen Source arkat-usa.org
2-YnamidesAlkynes, this compoundPalladium catalystNitrogen Source acs.org
Branched allylic primary aminesAlkenes, this compoundVisible-light and Cobalt dual-catalystNitrogen Source acs.org

Transition Metal Catalysis in this compound Reactions (e.g., Ni/HT catalysts)

The efficacy of this compound in organic synthesis can be significantly enhanced by transition metal catalysts. Nickel-based catalysts, particularly those supported on hydrotalcite (Ni/HT), have demonstrated notable performance in reactions utilizing this compound. Hydrotalcites are layered double hydroxides that serve as excellent catalyst precursors due to their high surface area and tunable basic properties. researchgate.net

A key example of this synergy is the one-pot synthesis of pyridine derivatives from ethanol and this compound. In this reaction, a Nickel-on-hydrotalcite (Ni/HT) catalyst proved to be effective. researchgate.net The reaction proceeds through a series of steps including imine formation and aldol (B89426) condensation. The Ni/HT catalyst facilitates these transformations, leading to the formation of various pyridine derivatives. Research indicates that Lewis acidity alone is insufficient for this reaction, highlighting the specific catalytic role of the transition metal supported on the hydrotalcite. researchgate.net

The performance of various metal-supported hydrotalcite catalysts in this synthesis is compared in the table below.

CatalystConversion (%)Total Yield (%)Selectivity (Pyridine Derivatives) (%)
Ni/HT 1.80.137.2
Cu/HT 1.10.032.7
Ru/HT 0.1Trace-
Sn/HT 0.100
La/HT 0.100
Data derived from a study on pyridine synthesis from this compound and ethanol. Reaction conditions: this compound (0.125 mmol), ethanol (10 mmol), catalyst (0.4 g), 150 °C, 4 h. researchgate.net

While Ni/HT catalysts are effective in reactions involving this compound, they are also studied in other contexts like ammonia decomposition and CO2 methanation. mdpi.comresearchgate.net In these applications, the hydrotalcite precursor allows for the formation of highly dispersed metallic nickel nanoparticles upon reduction, which are the active catalytic sites. mdpi.com This demonstrates the versatility of hydrotalcite-derived catalysts in nitrogen-related chemical transformations.

Ionic Liquid Catalysis in Quaternary Ammonium Salt Synthesis from Ammonium Carbonates

Ionic liquids (ILs) have emerged as effective catalysts and reaction media in organic synthesis. One notable application is in the synthesis of quaternary ammonium salts (QAS) from ammonium salts, including those derived from this compound, and dialkyl carbonates. rsc.orgrsc.org This method provides a direct, one-step route to a variety of QAS, which are widely used as phase-transfer catalysts, surfactants, and templates. rsc.org

The conventional synthesis of QAS often involves reacting amines with alkyl halides. rsc.org However, synthesizing certain QAS, such as those with carbonate anions, can be challenging via these traditional methods and may require a separate anion-exchange step. rsc.org The use of an ionic liquid catalyst, such as 1-ethyl-3-methylimidazolium (B1214524) bromide (EMImBr), facilitates the direct synthesis from ammonium salts and dialkyl carbonates. rsc.orgrsc.org

In a typical reaction, an ammonium salt reacts with a dialkyl carbonate (e.g., dimethyl carbonate) at elevated temperatures. While the reaction can proceed without a catalyst, the yields are generally low (below 20%). rsc.org The introduction of an ionic liquid catalyst significantly improves the yield of the corresponding quaternary ammonium salt. rsc.org

The table below presents the yields of quaternary ammonium salt synthesis from various ammonium salts and dimethyl carbonate, both with and without an ionic liquid catalyst.

Ammonium SaltCatalystReaction Time (h)Temperature (K)Yield (%)
(NH₄)₂SO₄None844311.2
(NH₄)₂SO₄EMImBr844389.6
NH₄FNone844318.5
NH₄FEMImBr844392.3
NH₄OAcNone844317.6
NH₄OAcEMImBr844391.5
NH₄H₂PO₄None844312.3
NH₄H₂PO₄EMImBr844385.7
Data adapted from a study on the synthesis of quaternary ammonium salts. The molar ratio of ammonium ion to dialkyl carbonate is 1:4. rsc.org

This IL-catalyzed method offers a more efficient and direct pathway for producing a variety of quaternary ammonium salts, expanding their accessibility for various applications. rsc.org

Crystallization Techniques Involving this compound

Crystallization is a critical process in the production and application of this compound and its derivatives. Techniques range from controlled industrial precipitation to specialized methods like gas diffusion crystallization for creating novel materials.

Controlled Crystallization of this compound Materials

The industrial production of this compound and related salts like ammonium bicarbonate relies on controlled crystallization from aqueous solutions. uctm.edu50sea.com A common method involves reacting ammonia and carbon dioxide in water to form a solution from which crystals can be precipitated by carefully controlling parameters such as pH, temperature, and pressure. patsnap.com

In one industrial process, synthetic ammonia and a by-product gas rich in carbon dioxide are used. uctm.edu As the solution becomes saturated, ammonium bicarbonate crystals precipitate and are separated by centrifugation. uctm.edu The kinetics of this crystallization are complex due to the electrolytic and reactive nature of the ammonia-water-carbon dioxide system. Understanding the crystal growth and dissolution rates is crucial for designing and optimizing CO₂ capture processes that utilize solid formation. acs.org

Recent research also focuses on creating more stable this compound-based fertilizers through novel synthesis and crystallization methods. Mechanochemical synthesis, for example, has been used to produce nutrient-containing double salts like Mg(NH₄)₂(CO₃)₂·4H₂O from ammonium carbonates and metal carbonate minerals. acs.org These controlled crystallization techniques aim to improve the environmental stability of the product by reducing ammonia volatilization. acs.org

Gas Diffusion Crystallization in Continuous Organic Media for Calcium Carbonate Formation

Gas diffusion crystallization is a widely used technique for producing high-quality crystals, including calcium carbonate (CaCO₃). The classic method, often referred to as the ammonia diffusion method (ADM), involves the slow decomposition of solid this compound in a sealed container. leeds.ac.ukcore.ac.uk The resulting ammonia (NH₃) and carbon dioxide (CO₂) gases diffuse into a calcium-containing solution, inducing the gradual precipitation of CaCO₃. leeds.ac.uk

A significant advancement in this technique is its application in a continuous organic medium. researchgate.net In this setup, the gases produced by the decomposition of this compound (NH₃, CO₂, and H₂O) diffuse into an organic solvent, such as propylene (B89431) carbonate, containing dissolved calcium chloride. researchgate.net This approach is novel because CaCO₃ crystallization is typically performed in aqueous solutions. The water generated from the decomposition of this compound is essential for the formation of the necessary precursor ions in the organic phase. researchgate.net

This method has been observed to produce surprising and complex crystal morphologies, such as dendritic structures. researchgate.net Characterization of these structures revealed them to be composite mixtures of calcium carbonate and ammonium chloride. researchgate.net The study of CaCO₃ crystallization in organic media using the this compound gas diffusion method opens new avenues for controlling crystal morphology and creating novel composite materials. researchgate.net

The table below outlines the key components and observations in this crystallization technique.

ComponentRole/FunctionObservationReference
This compoundSource of gaseous reactants (NH₃, CO₂, H₂O)Decomposes to provide precursors for precipitation researchgate.net
Calcium ChlorideSource of calcium ionsDissolved in the organic medium researchgate.net
Propylene CarbonateContinuous organic mediumHigh dielectric constant solvent researchgate.net
Resulting CrystalsCalcium Carbonate / Ammonium Chloride compositeDendritic structures researchgate.net

Chemical Reactivity and Transformation Mechanisms of Ammonium Carbonate

Thermal Decomposition Pathways and Products of Ammonium (B1175870) Carbonate

Ammonium carbonate is known to decompose readily at ambient temperatures and pressures, leading to a mixture of products. This decomposition can occur through several pathways, primarily yielding ammonia (B1221849), carbon dioxide, and water.

The compound can spontaneously decompose into ammonium bicarbonate and ammonia, as represented by the following equation: (NH₄)₂CO₃ → NH₄HCO₃ + NH₃

Subsequently, ammonium bicarbonate can further decompose into carbon dioxide, water, and another molecule of ammonia: NH₄HCO₃ → H₂O + CO₂ + NH₃

This decomposition process is reversible; under cooler conditions, the gaseous products can recombine to reform this compound. youtube.com The compound can begin to decompose significantly at temperatures as low as 58°C, releasing ammonia, carbon dioxide, and water. atamanchemicals.com

Hydrogenation Reactions of CO₂-Derived Ammonium Carbamates/Carbonates

A significant area of research involves the utilization of captured carbon dioxide (CO₂) through hydrogenation reactions, particularly when CO₂ is stabilized in forms such as ammonium carbamates and carbonates. These compounds often serve as intermediates in industrial urea (B33335) production or carbon capture processes. researchgate.netrsc.orgfrontiersin.orggdut.edu.cnacs.org The hydrogenation of these CO₂ derivatives offers a pathway to produce valuable formate (B1220265) chemicals. researchgate.netrsc.orggdut.edu.cnacs.org

The transformation typically employs catalysts, with palladium-based catalysts, such as palladium supported on carbon (Pd/C), demonstrating notable efficacy. researchgate.netrsc.orgfrontiersin.orggdut.edu.cnacs.orgresearchgate.net Reaction conditions often involve aqueous or mixed solvent systems, such as ethanol-water solutions, and the presence of gaseous hydrogen. researchgate.netrsc.orgfrontiersin.orggdut.edu.cnresearchgate.net

Production of Formate Chemicals via Hydrogenation

The hydrogenation of CO₂-derived ammonium carbamates and carbonates has been shown to yield formate chemicals with high efficiency. For instance, studies have reported formate yields of approximately 92% when using Pd/C catalysts in ethanol-water solutions at room temperature. researchgate.netrsc.orgacs.org The presence of specific intermediate species, such as ethyl carbonate ions, which are promoted by ammonium ions in the presence of ethanol (B145695), has been identified as a factor contributing to this superior hydrogenation efficiency. researchgate.netrsc.orggdut.edu.cn It has also been observed that ammonium carbamates and carbonates can exhibit greater reactivity in hydrogenation compared to bicarbonates under certain solvent conditions. researchgate.net

Data Table 1: Formate Production via Hydrogenation of CO₂-Derived Ammonium Carbamates/Carbonates

CatalystSolvent SystemTemperatureH₂ PressureFormate YieldReference(s)
Pd/CEthanol-waterRoom Temp.Not specified~92% researchgate.net, rsc.org, acs.org

Mechanistic Understanding of Hydrogenation Efficiency

The efficiency of the hydrogenation process is influenced by several key parameters. The composition of the solvent system plays a crucial role; ethanol-water mixtures, particularly those with a higher proportion of ethanol, have been shown to enhance the formation of reactive intermediates like ethyl carbonate ions, thereby improving hydrogenation efficiency. researchgate.netrsc.orggdut.edu.cn The choice of catalyst is also critical, with palladium-based catalysts like Pd/C being effective. researchgate.netgdut.edu.cn The specific chemical species formed during the capture and activation of CO₂ can also impact the reaction rate and yield. researchgate.net

Complexation and Ion Binding Phenomena with Ammonium Carbonates

This compound is an ionic compound composed of ammonium cations (NH₄⁺) and carbonate anions (CO₃²⁻). wikipedia.orgpatsnap.com The ammonium ion, in particular, can engage in complexation and ion binding interactions.

Ion Binding: The ammonium ion can be bound by various chemical agents, such as biochar and silica (B1680970) gel. This binding mechanism helps to reduce the volatilization of ammonia, a product of this compound decomposition, and can facilitate a controlled, slow release of nitrogen into the soil, improving its utilization. mdpi.comresearchgate.netresearchgate.net

Molecular Recognition: While a broader concept, the molecular recognition of ammonium ions by synthetic receptors highlights their capacity for binding through forces like hydrogen bonds and electrostatic interactions. nih.gov

Interactions with Biochar and Silica Gel

Biochar: Biochar, derived from the pyrolysis of biomass, possesses chemisorption properties attributed to dangling bonds and surface functional groups, such as hydroxyl and carboxyl groups. mdpi.comresearchgate.net These characteristics enhance its cation exchange capacity, enabling it to effectively retain ammonium ions. mdpi.comresearchgate.net

Silica Gel: Silica gel, characterized by its extensive surface area, can adsorb ammonia released from this compound, thereby mitigating losses. mdpi.com

Data Table 2: Interactions of Ammonium Ions with Biochar and Silica Gel

MaterialBinding MechanismEffectReference(s)
BiocharChemisorption, Ion Binding (NH₄⁺)NH₄⁺ retention, reduced loss, slow release mdpi.com, researchgate.net
Silica GelAdsorptionAdsorption of released ammonia, reduced loss mdpi.com

Dissolution Kinetics and Mechanisms in this compound Solutions

The dissolution behavior of various substances in this compound solutions has been investigated, providing insights into the kinetics and underlying mechanisms.

Uranium Dioxide (UO₂) Dissolution: The dissolution of UO₂ in ammoniacal carbonate solutions is influenced by factors including total carbonate concentration, oxygen pressure, temperature, and pH. osti.gov Studies suggest an electrochemical surface-reaction model, involving charge-transfer and chemical-reaction steps, governs this process. The experimental activation energy for UO₂ dissolution in these solutions ranges between 43 and 47 kJ/mol. osti.gov

Tincal Dissolution: The dissolution rate of tincal (sodium tetraborate (B1243019) decahydrate) in this compound solutions is positively correlated with this compound concentration and reaction temperature. asianpubs.org Conversely, decreasing particle size and solid-to-liquid ratio accelerate the dissolution process, while stirring speed has shown no significant impact. asianpubs.org

Malachite Dissolution: Research on the dissolution kinetics of malachite in a mixed solution of ammonium hydroxide (B78521) and this compound indicates that the process is controlled by interfacial transfer and diffusion through a porous layer. mdpi.com An activation energy of 15 kJ/mol was determined for this dissolution. mdpi.com

Calcined Ulexite (B576465) Dissolution: The leaching kinetics of calcined ulexite in this compound solutions reveal that the conversion rate increases with higher this compound concentration and reaction temperature, and with a reduced solid-to-liquid ratio. researchgate.net The dissolution kinetics were found to fit a first-order pseudo-homogeneous reaction model, with an activation energy of 35.3 kJ/mol. researchgate.net

Data Table 3: Factors Affecting Dissolution Kinetics in this compound Solutions

Solute/SubstrateLeaching Agent (this compound Solution)Factors Increasing Dissolution RateFactors Decreasing Dissolution RateActivation Energy (kJ/mol)Reference(s)
UO₂Ammoniacal carbonateTotal carbonate concentration, Oxygen pressure, TemperaturepH (specific dependencies)43-47 osti.gov
TincalThis compoundThis compound concentration, Reaction temperature, Decreasing particle sizeIncreasing solid-to-liquid ratioNot specified asianpubs.org
MalachiteNH₄OH + (NH₄)₂CO₃NH₄OH concentration, (NH₄)₂CO₃ concentration, Temperature (25°C), Particle size (<450 μm)Not specified (optimal conditions identified)15 mdpi.com
Calcined UlexiteThis compoundThis compound concentration, Reaction temperature, Decreasing solid/liquid ratioNot specified (insignificant effect of stirring speed)35.3 researchgate.net

Compound List

this compound ((NH₄)₂CO₃)

Ammonia (NH₃)

Carbon Dioxide (CO₂)

Water (H₂O)

Ammonium Bicarbonate (NH₄HCO₃)

Ammonium Carbamate (B1207046) (NH₂COONH₄)

Formate (CHOO⁻)

Formic Acid (HCOOH)

Ethyl Carbonate ions

Biochar

Silica Gel

Uranium dioxide (UO₂)

Tincal (Sodium tetraborate decahydrate)

Malachite (Cu₂CO₃(OH)₂)

Ammonium hydroxide (NH₄OH)

Calcined Ulexite

Ethanol

Dissolution of Boron Minerals (e.g., Tincal)

The dissolution of tincal in this compound solutions involves reacting the mineral with an aqueous solution of this compound. This process extracts boric acid from the mineral, yielding a solution containing sodium, carbonate, boric acid, and ammonia/ammonium ions. From this solution, valuable boron compounds like boric acid, sodium borates, and ammonium borates can be recovered. The use of this compound for tincal dissolution is favored for its cost-effectiveness and reduced environmental impact compared to methods employing strong acids, which can lead to by-product formation and pollution. dergipark.org.trasianpubs.org

Influence of Reaction Parameters on Dissolution Rates

Several parameters significantly influence the rate at which tincal dissolves in this compound solutions:

Temperature: An increase in reaction temperature generally enhances the dissolution rate. Studies have shown that higher temperatures lead to a faster conversion of tincal to boric acid per unit time, with optimal rates observed at temperatures around 42°C in some experimental setups. dergipark.org.trasianpubs.orgdergipark.org.tr The activation energy for similar dissolution processes, such as that of ulexite in this compound, has been reported as 35.3 kJ/mol, indicating a temperature-dependent reaction. researchgate.net

This compound Concentration: Higher concentrations of this compound in the solution lead to an increased dissolution rate, likely due to a greater availability of reactive species. dergipark.org.trasianpubs.orgdergipark.org.tr

Particle Size: A decrease in the particle size of the tincal mineral results in a faster dissolution rate. dergipark.org.trasianpubs.orgdergipark.org.tr

Solid-to-Liquid Ratio: Conversely, an increase in the solid-to-liquid ratio tends to decrease the dissolution rate, as it reduces the concentration of the reagent relative to the solid material. dergipark.org.trasianpubs.orgdergipark.org.tr

Stirring Speed: The effect of stirring speed on the dissolution rate has been found to be minimal in several studies, provided that sufficient agitation is maintained to keep the solid particles suspended. dergipark.org.trasianpubs.orgdergipark.org.tr

Table 1: Influence of Reaction Parameters on Tincal Dissolution Rate

ParameterEffect on Dissolution RateSupporting Evidence
Reaction TemperatureIncreases dergipark.org.trasianpubs.orgdergipark.org.tr
This compound Conc.Increases dergipark.org.trasianpubs.orgdergipark.org.tr
Particle SizeIncreases (with decrease) dergipark.org.trasianpubs.orgdergipark.org.tr
Solid-to-Liquid RatioDecreases (with increase) dergipark.org.trasianpubs.orgdergipark.org.tr
Stirring SpeedInsignificant dergipark.org.trasianpubs.orgdergipark.org.tr

Ammono-Carbonation Reactions: The Merseburg Process

The Merseburg process is an industrially significant reaction that utilizes gypsum (calcium sulfate) and this compound to produce ammonium sulfate (B86663) and calcium carbonate. This process is notable for its ability to valorize industrial by-products like phosphogypsum (PG) and flue gas desulfurization (FGD) gypsum, while also serving as a method for carbon dioxide sequestration. srce.hrresearchgate.netchemrevlett.comresearchgate.netsid.irresearchgate.netekb.egresearchgate.net

Reaction Sequence, Thermodynamics, and Kinetics

The Merseburg process typically involves several stages: the preparation of this compound, the conversion reaction with gypsum, filtration, and crystallization.

This compound Preparation: this compound is synthesized by reacting ammonia (NH₃) with carbon dioxide (CO₂) in an aqueous medium.

NH₃(g) + H₂O(l) ⇌ NH₄OH(aq) researchgate.netekb.eg

2NH₄OH(aq) + CO₂(g) → (NH₄)₂CO₃(aq) + H₂O(l) researchgate.netekb.eg

Conversion Reaction: The prepared this compound then reacts with gypsum (CaSO₄·2H₂O).

CaSO₄·2H₂O(s) + (NH₄)₂CO₃(aq) → (NH₄)₂SO₄(aq) + CaCO₃(s) + 2H₂O(l) researchgate.netekb.egimist.ma

Separation and Crystallization: The reaction mixture yields a slurry containing solid calcium carbonate (CaCO₃) and an aqueous solution of ammonium sulfate ((NH₄)₂SO₄). These are separated by filtration. The ammonium sulfate is then recovered through evaporative crystallization. researchgate.netsid.irosti.gov

Conversion of Phosphogypsum and Flue Gas Desulfurization Gypsum

The Merseburg process is particularly valuable for its ability to utilize industrial waste gypsum materials.

Phosphogypsum (PG): A major by-product of phosphoric acid production, PG can be effectively converted. However, PG often contains impurities like residual acids, fluorides, heavy metals, and radionuclides, which may necessitate pre-treatment or purification steps for optimal results and product purity. srce.hrimist.ma

Flue Gas Desulfurization Gypsum (FGD Gypsum): This gypsum, generated from power plants, is generally purer than PG and also suitable for the Merseburg process. imist.ma

Both PG and FGD gypsum can be converted with satisfactory efficiencies, yielding ammonium sulfate (a valuable fertilizer) and calcium carbonate. srce.hrresearchgate.netresearchgate.net Conversion yields for PG can reach approximately 97% within an hour, while FGD gypsum conversion has shown yields of up to 83% with high product purity. imist.maosti.gov

Operating Conditions Affecting Gypsum Conversion and Product Purity

Several operating conditions influence the efficiency and outcome of the Merseburg process:

Temperature: Maintaining temperatures below 60 °C is crucial to prevent the decomposition of this compound. Temperatures around 50-60 °C are often cited as optimal for high conversion rates. researchgate.net Some modified processes have operated at slightly higher temperatures (e.g., 70 °C) while achieving significant conversion. osti.govresearchgate.net

Stoichiometry and Excess Reactants: Using an excess of this compound relative to gypsum is beneficial for maximizing conversion yields and minimizing side reactions. researchgate.net

Reaction Time: Reaction times vary depending on the specific conditions and gypsum source, but significant conversion can be achieved within 1-2 hours. imist.ma

Product Purity: High purity levels for both ammonium sulfate (often exceeding 99%) and calcium carbonate can be achieved through optimized process conditions and purification steps. researchgate.netresearchgate.net The morphology of the precipitated calcium carbonate can also be controlled, with studies reporting calcitic scalenohedral polymorphs. researchgate.net

Table 2: Key Parameters and Outcomes of the Merseburg Process

Parameter/OutcomeTypical Conditions/ValuesNotes
Reactants Gypsum (natural, PG, FGD), this compoundPG and FGD gypsum are industrial by-products. srce.hrresearchgate.netchemrevlett.comresearchgate.netsid.irresearchgate.netekb.egresearchgate.net
Primary Reaction CaSO₄·2H₂O(s) + (NH₄)₂CO₃(aq) → (NH₄)₂SO₄(aq) + CaCO₃(s) + 2H₂O(l) researchgate.netekb.egimist.ma
Optimal Temperature Below 60 °C (e.g., 50-60 °C)To prevent this compound decomposition. researchgate.net
This compound Excess Preferred for higher conversion researchgate.net
Reaction Time 1-2 hours for significant conversionVaries with gypsum source and conditions. imist.ma
Gypsum Conversion Yield >85% (FGD), ~97% (PG), up to 95% (modified process) researchgate.netimist.maosti.govresearchgate.net
Ammonium Sulfate Purity >95% to >99%Comparable to chemical grade. osti.govresearchgate.net
Calcium Carbonate Product Precipitated CaCO₃Can be calcitic scalenohedral polymorphs (~3.4 μm). researchgate.net Used in various industries. researchgate.net
CO₂ Sequestration Integral part of the processUtilizes CO₂ as a reactant. srce.hrresearchgate.netchemrevlett.comsid.irresearchgate.netekb.egresearchgate.net

Hydrolysis Processes of this compound in Aqueous Solutions

This compound is a salt derived from a weak base (ammonia) and a weak acid (carbonic acid). When dissolved in water, it undergoes dissociation and subsequent hydrolysis reactions, influencing the solution's pH and chemical equilibrium.

Upon dissolution in water, this compound dissociates into ammonium ions (NH₄⁺) and carbonate ions (CO₃²⁻): wikipedia.orgvaia.comquora.comchegg.comdoubtnut.com

(NH₄)₂CO₃(s) → 2NH₄⁺(aq) + CO₃²⁻(aq)

Both ions can participate in hydrolysis reactions with water:

Ammonium Ion Hydrolysis: The ammonium ion acts as a weak acid, donating a proton to water to form ammonia and hydronium ions (H₃O⁺), thus making the solution slightly acidic.

NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq) vaia.comquora.comdoubtnut.com

Carbonate Ion Hydrolysis: The carbonate ion acts as a weak base, accepting a proton from water to form bicarbonate ions (HCO₃⁻) and hydroxide ions (OH⁻), thus making the solution slightly basic.

CO₃²⁻(aq) + H₂O(l) ⇌ HCO₃⁻(aq) + OH⁻(aq) vaia.comdoubtnut.com

A more complete representation of carbonate equilibria in water involves carbonic acid: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻. brainly.com

Furthermore, this compound is prone to decomposition, especially at elevated temperatures or even slowly at standard conditions. This decomposition yields gaseous ammonia (NH₃), water vapor (H₂O), and carbon dioxide (CO₂): wikipedia.orgsciencemadness.orgyoutube.comweebly.com

(NH₄)₂CO₃(s) → 2NH₃(g) + H₂O(g) + CO₂(g)

This decomposition is accelerated above 58 °C and is responsible for the pungent odor associated with this compound, often utilized in smelling salts. wikipedia.orgsciencemadness.org The gaseous products can re-synthesize this compound in cooler regions. youtube.com

Applications in Advanced Chemical Systems and Materials Science Utilizing Ammonium Carbonate

Carbon Capture, Utilization, and Sequestration Strategies

The role of ammonium (B1175870) carbonate in carbon capture, utilization, and sequestration (CCUS) is centered on its formation from the reaction of ammonia (B1221849) and carbon dioxide, providing a pathway to capture CO₂ from industrial flue gas and other sources.

Parameter Value/Observation Source
CO₂ Removal Efficiency >95% scispace.com
Absorption Capacity ~0.9 kg CO₂ / kg NH₃ scispace.com
Primary Products Ammonium Bicarbonate, Ammonium Carbonate, Ammonium Carbamate (B1207046) tandfonline.comsemanticscholar.orgresearchgate.net
Initial Dominant Species Carbamate tandfonline.com
Later Stage Dominant Species Bicarbonate tandfonline.com

Once CO₂ is captured in the form of aqueous this compound, it can be converted into stable, solid carbonate minerals for long-term sequestration. google.com This is achieved by reacting the aqueous this compound solution with a source of cations, such as alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺). google.com This reaction precipitates solid, insoluble carbonates, effectively locking the captured CO₂ into a geologically stable form. google.com This integrated approach combines CO₂ capture directly with mineral carbonation. nih.gov For instance, ammonium salts can be used in a recyclable process where they are used for mineral dissolution and subsequent carbonation, avoiding the energy-intensive steps of CO₂ desorption and compression. nih.gov Research has demonstrated that optimizing the ratio of magnesium to ammonium bicarbonate and ammonia can lead to a conversion of over 95% of the magnesium ions into stable hydromagnesite. nih.gov

Advanced Organic Synthesis Reagents and Methodologies

This compound's utility extends to sophisticated organic synthesis, where it functions as a key reagent and catalyst in the formation of heterocyclic compounds and other specialized molecules.

An advanced, environmentally friendly version of the Guareschi-Thorpe reaction utilizes this compound for the synthesis of hydroxy-cyanopyridines. rsc.orgrsc.org This method involves a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound in an aqueous medium. rsc.orgresearchgate.net In this reaction, this compound serves a dual purpose: it acts as the nitrogen source for the formation of the pyridine (B92270) ring and also functions as a reaction promoter. rsc.orgrsc.org This approach is noted for being inexpensive and eco-friendly, as it eliminates the need for organic solvents and often results in the product precipitating directly from the reaction medium, simplifying the work-up process. rsc.orgrsc.org

Reaction Reactants Role of this compound Key Advantages

| Guareschi-Thorpe Synthesis | 1. Alkyl cyanoacetate / Cyanoacetamide 2. 1,3-dicarbonyl compound | 1. Nitrogen source 2. Reaction promoter/buffer | Eco-friendly (aqueous medium), Inexpensive, Simple work-up, High yields |

This compound serves as a convenient and readily available ammonia source for the primary amination of secondary phosphine (B1218219) oxides (Ar₂P(O)–H) to produce primary phosphinamides. organic-chemistry.orgnih.gov This synthesis is mediated by ethyl bromoacetate and proceeds under mild and simple conditions without the need for a metal catalyst or an oxidant. organic-chemistry.orgnih.govorganic-chemistry.org The reaction mechanism involves the in situ formation of a phosphoryl bromide intermediate, which then reacts with ammonia released from the this compound to yield the desired phosphinamide product. organic-chemistry.org This methodology demonstrates a broad substrate scope and can be extended to synthesize other P-N and P-O bonds by reacting the secondary phosphine oxide with various amines, alcohols, and phenols. organic-chemistry.orgnih.gov

This compound is employed as an electrolyte in the electrochemical synthesis of graphene oxide (GO) from graphite (B72142). researchgate.net In this process, a direct current is passed through a graphite anode and a platinum electrode immersed in a 1 mol/L solution of this compound. researchgate.net This method is considered environmentally friendly as the electrolysis of the this compound solution primarily releases hydrogen and oxygen gases. The process allows for a clean separation of the resulting GO, as unreacted this compound can be completely decomposed and removed by heating the solution to 60 °C or higher. It is recommended to conduct the synthesis in a cold solution to minimize the hydrolysis of this compound, which would release ammonia and carbon dioxide gas and potentially reduce productivity. researchgate.net Analysis of the GO produced by this method confirms the presence of hydroxyl, carboxyl, and ether functional groups.

Parameter Optimal Condition/Finding Reference
Electrolyte Concentration 1 mol/L this compound researchgate.net
Voltage 6 V researchgate.net
Reaction Temperature Cold solution (to prevent hydrolysis) researchgate.net
Purification Method Heating solution to >60 °C to decompose residual (NH₄)₂CO₃

Recovery and Transformation in Industrial Waste Valorization

This compound is increasingly utilized in innovative processes aimed at the valorization of industrial wastes, transforming them into commercially valuable products. This approach not only mitigates the environmental impact of waste disposal but also contributes to a circular economy by recovering essential materials.

Production of Calcium Carbonate from Waste Gypsum

A significant application of this compound is in the treatment of waste gypsum, such as flue gas desulfurization (FGD) gypsum and phosphogypsum, to produce high-purity calcium carbonate. mdpi.comgoogle.com This process, often referred to as the Merseburg process, involves the reaction of gypsum (calcium sulfate) with this compound in an aqueous solution. chemrevlett.comekb.eg

The core chemical reaction is as follows: CaSO₄·2H₂O(s) + (NH₄)₂CO₃(aq) → CaCO₃(s) + (NH₄)₂SO₄(aq) + 2H₂O(l)

The calcium carbonate produced can be of high purity and finds applications in various industries, including as a filler material or for desulfurization processes. mdpi.comfrontiersin.org Research has demonstrated that by controlling reaction conditions, different crystalline forms (polymorphs) of calcium carbonate, such as calcite and vaterite, can be selectively produced. mdpi.com

Ammonium Sulfate (B86663) Production from Phosphogypsum

The same Merseburg process that yields calcium carbonate from phosphogypsum also co-produces ammonium sulfate, a valuable nitrogen-based fertilizer. chemrevlett.comimist.mardd.edu.iq Phosphogypsum, a byproduct of phosphoric acid production, is a significant industrial waste product. researchgate.net Its conversion using this compound presents a dual benefit: waste remediation and fertilizer production. ekb.egresearchgate.net

The process involves reacting phosphogypsum with a solution of this compound. imist.ma The resulting slurry contains solid calcium carbonate and an aqueous solution of ammonium sulfate. chemrevlett.com These two products are then separated by filtration. rdd.edu.iq The ammonium sulfate solution can be concentrated through evaporation and then crystallized to obtain the final product. chemrevlett.com

High conversion rates of phosphogypsum, up to 99.9%, have been reported under optimized conditions, which include factors like pressure and reactant ratios. imist.ma For instance, one study found that a molar ratio of NH₃/PG=4 and a carbonation time greater than 2.5 hours resulted in high purity ammonium sulfate (99.15%). imist.ma The efficiency of this process makes it an economically viable and environmentally beneficial method for managing phosphogypsum waste. ekb.eg

ParameterOptimal Condition/ResultReference
Phosphogypsum Conversion RateCan achieve 99.9% imist.ma
Product Purity (Ammonium Sulfate)Up to 99.15% imist.ma
Product Purity (Calcium Carbonate)Up to 97.84% imist.ma
Reaction TemperatureBelow 60°C to prevent (NH₄)₂CO₃ decomposition chemrevlett.com
Carbonation TimeCan be as fast as 10 minutes under certain conditions imist.ma

Selective Metal Recovery (e.g., Cerium, Cobalt, Nickel, Lithium) via Ammoniacal Leaching with this compound

This compound plays a crucial role in ammoniacal leaching systems for the selective recovery of valuable metals from various waste materials, including spent lithium-ion batteries (LIBs) and metal-finishing sludges. researchgate.netnih.govepa.gov In these systems, ammonia and this compound provide the necessary ligands (NH₃) and control the pH to selectively dissolve certain metals as soluble amine complexes, while others remain as solid precipitates. researchgate.nettandfonline.com

For example, in the recycling of LIBs, an ammoniacal leaching process using this compound and a reducing agent can selectively extract cobalt, nickel, and lithium, while leaving manganese in the residue. researchgate.netnih.gov Under optimal conditions, leaching efficiencies can reach 84.56% for Cobalt, 90.31% for Lithium, and 64.13% for Nickel, with minimal leaching of Manganese (4.53%) and Aluminum (1.72%). researchgate.nettandfonline.com The dissolved metals, such as cobalt and nickel, form stable complexes like [Co(NH₃)m]²⁺ and [Ni(NH₃)n]²⁺. nih.govtandfonline.com

This selectivity is key to separating valuable metals from the mixed cathode materials found in spent batteries. The process offers an environmentally sustainable and economically advantageous alternative to traditional pyrometallurgical and hydrometallurgical methods. researchgate.netnih.gov

MetalLeaching EfficiencyReference
Cobalt (Co)84.56% researchgate.nettandfonline.com
Lithium (Li)90.31% researchgate.nettandfonline.com
Nickel (Ni)64.13% researchgate.nettandfonline.com
Manganese (Mn)4.53% researchgate.nettandfonline.com
Aluminum (Al)1.72% researchgate.nettandfonline.com

Emerging Roles in Interstellar Chemistry and Astrobiology

This compound and its related compounds are gaining attention in the fields of interstellar chemistry and astrobiology. Their potential formation in extraterrestrial environments and subsequent chemical evolution are considered relevant to the origins of life.

Formation of Ammonium Carbonates in Interstellar, Cometary, and Planetary Ices

In the cold, dense molecular clouds where stars and planets form, simple molecules like water, carbon dioxide, and ammonia freeze onto dust grains, forming icy mantles. nasa.gov Laboratory experiments simulating these conditions have shown that this compound and related salts can form within these interstellar ice analogs. rsc.org

The reaction between carbon dioxide and ammonia, particularly in the presence of water ice, can lead to the formation of ammonium carbamate (NH₄⁺NH₂COO⁻), which is a precursor to this compound. rsc.orgnih.gov The presence of a small amount of water can facilitate the reaction by allowing the reactant molecules to move and collide within the amorphous ice structure. rsc.org These ammonium salts have been proposed as carriers for the ammonium ion (NH₄⁺), which has been detected in interstellar ices. hawaii.edu The formation of these compounds on icy grains in protostellar and protoplanetary environments suggests they could be delivered to young planets via comets and meteorites, providing a source of key chemical ingredients. nasa.govastrobiology.com

Radiolysis Products and Pre-biotic Molecule Formation from this compound Precursors

Once formed in interstellar ices, this compound and its precursors can be subjected to energetic processing by ultraviolet radiation and cosmic rays. nasa.gov This processing can break down the initial molecules and lead to the formation of more complex organic species, some of which are considered prebiotic.

Applications in Material Science and Engineering

This compound finds specialized applications in material science and engineering, particularly in the context of construction materials and water treatment technologies. Its chemical properties are utilized to influence the characteristics of mortar and to facilitate the regeneration of ion exchange resins for demineralization.

Influence of this compound Contamination on Mortar Properties

This compound can be introduced into mortar mixtures, often as a contaminant in fly ash, a common supplementary cementitious material. tu.ac.th Fly ash can become contaminated with ammonia in coal-fired power plants that use selective catalytic reduction (SCR) or selective non-catalytic reduction (SNCR) to control NOx emissions. tu.ac.th Unreacted ammonia can lead to the formation of ammonium salts like this compound in the fly ash. tu.ac.thtu.ac.th The presence of this compound can have several effects on the properties of fresh and hardened mortar.

Research indicates that this compound contamination can influence the workability, setting time, and compressive strength of mortar. Studies have shown that the workability of fresh mortars containing ammonium salts is improved. tu.ac.th However, the setting times of cement pastes with ammonium salts were observed to be delayed. tu.ac.th

The effect on compressive strength is particularly noteworthy. Some studies have found that, unlike ammonium sulfate which tends to decrease compressive strength, this compound can increase the compressive strength of mortars. tu.ac.thtu.ac.th This is attributed to the different chemical reactions of the carbonate and sulfate ions within the cementitious matrix. The carbonate ions can react to form calcium carbonate, which can contribute to the densification of the microstructure. researchgate.net However, the release of ammonia gas can also lead to a coarser pore structure and increased porosity in hardened cement specimens, which can negatively impact strength. researchgate.net

The following table summarizes the general effects of this compound contamination on key mortar properties based on research findings.

Mortar PropertyEffect of this compound Contamination
Workability Improved tu.ac.th
Setting Time Delayed tu.ac.th
Compressive Strength Increased in some cases tu.ac.thtu.ac.th
Autogenous Shrinkage Decreased tu.ac.th
Sulfate Expansion Increased tu.ac.th

Role in Ion Exchange Technologies for Demineralization

In the field of water treatment, this compound plays a role in ion exchange technologies for demineralization, which is the process of removing dissolved mineral salts from water. waterandwastewater.comyoutube.com Ion exchange processes utilize resins that exchange undesirable ions in the water with more desirable ones. aquaenergyexpo.comasharesins.com For instance, cation exchange resins swap cations like calcium and magnesium for hydrogen or sodium ions, while anion exchange resins swap anions like chloride and sulfate for hydroxide (B78521) ions. waterandwastewater.com

Over time, these resins become saturated with the removed ions and need to be regenerated to restore their exchange capacity. waterandwastewater.comasharesins.com This is where this compound, or more commonly its related compound ammonium bicarbonate, can be utilized. Ammonium bicarbonate is particularly useful in the regeneration of anion exchange resins. fupress.netgoogle.com

The regeneration process involves passing a solution of the regenerant chemical through the exhausted resin bed. In the case of an anion resin that has captured chloride and sulfate ions, a solution containing bicarbonate or carbonate ions from this compound or bicarbonate can displace these captured anions, restoring the resin to its bicarbonate or carbonate form. The ammonium ions would then be present in the waste stream. One of the advantages of using ammonium bicarbonate is that it can be thermally decomposed into ammonia and carbon dioxide, which can potentially be recovered and reused, offering a more sustainable regeneration process. fupress.net

The table below outlines the general role of ammonium compounds in the ion exchange demineralization process.

Process StepRole of this compound/Bicarbonate
Service Cycle (Demineralization) Water passes through cation and anion exchange resins to remove dissolved ions. youtube.com
Exhaustion Anion exchange resin becomes saturated with undesirable anions (e.g., chloride, sulfate). waterandwastewater.com
Regeneration A solution of this compound or bicarbonate is passed through the exhausted anion resin. fupress.netgoogle.com
Ion Exchange during Regeneration Bicarbonate/carbonate ions displace the captured chloride and sulfate ions from the resin. fupress.net
Waste Stream The waste solution contains the displaced anions and ammonium ions. google.com
Rinsing The regenerated resin is rinsed to remove excess regenerant solution.

Advanced Analytical Methodologies for Ammonium Carbonate Systems

Comprehensive Analytical Spectroscopic and Chromatographic Methods for Complex Ammonium (B1175870) Carbonate SystemsSpectroscopic and chromatographic techniques offer advanced capabilities for analyzing ammonium carbonate, providing higher selectivity and enabling the simultaneous determination of multiple ionic species, particularly in complex sample matrices.mdpi.comnih.govFourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying this compound by detecting characteristic absorption bands associated with the ammonium ion's N-H stretching and bending modes, as well as the carbonate/bicarbonate ions' C=O stretching and C-O stretching vibrations.mdpi.comcustoms.go.jpresearchgate.netWith appropriate calibration, FTIR can be utilized for quantitative analysis, especially for solid samples or concentrated solutions.mdpi.comIon Chromatography (IC) stands out as a powerful technique for the simultaneous quantitative determination of ammonium, carbonate, and bicarbonate ions, especially within mixtures.metrohm.comnih.govpragolab.czmetrohm.comunil.chBy employing suitable ion-exchange columns and conductivity detection, these species can be effectively separated and quantified, making IC highly valuable for analyzing environmental samples, process streams, and complex chemical formulations containing multiple ions.metrohm.comnih.govpragolab.czmetrohm.comunil.chsigmaaldrich.comRaman spectroscopy also provides complementary vibrational information for the identification of this compound, offering advantages for in-situ measurements or the analysis of aqueous solutions, though water's strong Raman signal can sometimes present a challenge.researchgate.netnih.govmetrohm.comNear-Infrared (NIR) spectroscopy has also been identified as a potential tool for real-time, on-line measurements of ammonium bicarbonate in CO₂ capture systems.lichrom.comacs.org

Table 1: Comparative Analytical Signatures of this compound and Ammonium Bicarbonate

Analytical CharacteristicThis compound ((NH₄)₂CO₃)Ammonium Bicarbonate (NH₄HCO₃)Notes
pH of 0.1 M Aqueous Solution (approx.) 9.2 - 9.58.2 - 8.5Reflects basicity of carbonate vs. bicarbonate ions.
Thermal Decomposition Onset (DSC, approx.) 58 - 60 °C105 - 110 °CDistinct endothermic peaks observed via Differential Scanning Calorimetry.
FTIR Spectroscopy (Characteristic Bands, cm⁻¹) NH₄⁺ deformation: ~1400; C=O stretch: ~1000-1100NH₄⁺ deformation: ~1400; C=O stretch: ~1360, ~850Distinctive carbonate vs. bicarbonate vibrational modes.

Table 2: Ion Chromatographic Analysis of this compound System Components

AnalyteTypical Column TypeCommon Eluent SystemDetection MethodKey Separation Principle
Ammonium (NH₄⁺)Cation ExchangeAcidic eluent (e.g., HCl, HNO₃, MSA)Conductivity (Suppressed/Non-Suppressed), PADElectrostatic interaction with stationary phase
Carbonate (CO₃²⁻)Anion ExchangeBasic eluent (e.g., KOH, Na₂CO₃/NaHCO₃)Conductivity (with suppression)Electrostatic interaction with stationary phase
Bicarbonate (HCO₃⁻)Anion ExchangeBasic eluent (e.g., KOH, Na₂CO₃/NaHCO₃)Conductivity (with suppression)Electrostatic interaction with stationary phase

Compound List:

this compound ((NH₄)₂CO₃)

Ammonium Bicarbonate (NH₄HCO₃)

Ammonium ion (NH₄⁺)

Carbonate ion (CO₃²⁻)

Bicarbonate ion (HCO₃⁻)

Carbonic acid (H₂CO₃)

Carbon dioxide (CO₂)

Water (H₂O)

Hydrochloric acid (HCl)

Sulfuric acid (H₂SO₄)

EDTA (Ethylenediaminetetraacetic acid)

Ammonium sulfate (B86663) ((NH₄)₂SO₄)

Ammonium carbamate (B1207046) (NH₄CO₂NH₂)

Future Research Directions and Challenges in Ammonium Carbonate Chemistry

Further Elucidation of Complex Phase Transitions and Metastability

Despite its common use, detailed investigations into the intrinsic phase transitions and metastability of ammonium (B1175870) carbonate itself remain relatively underexplored. While research on related compounds like ammonium bicarbonate and sesquicarbonate within the NH₃–CO₂–H₂O system reveals complex phase behaviors and crystallization phenomena uctm.edu, ammonium carbonate's specific phase diagrams, decomposition pathways under varying conditions (temperature, pressure, humidity), and potential for metastable states require dedicated study. Understanding these properties is vital for predicting its stability during storage, processing, and application, especially in humid environments where it can readily decompose or transform. Future research should focus on:

Comprehensive Phase Diagram Studies: Mapping the complete phase behavior of this compound under a wide range of thermodynamic conditions.

Decomposition Kinetics and Products: Investigating the precise mechanisms and kinetics of this compound decomposition, identifying all intermediate and final products, and understanding how these pathways are influenced by external factors.

Metastability Investigations: Exploring the conditions under which metastable forms of this compound or its related species might form and persist, and the energetic barriers associated with their transformations.

Understanding Multi-Component Equilibria and Speciation in Diverse Solutions

This compound's behavior in aqueous solutions is central to many of its applications, particularly in systems involving ammonia (B1221849) and carbon dioxide. Existing research has established thermodynamic models for the NH₃–CO₂–H₂O ternary system, detailing the formation of ammonium carbamate (B1207046) and the equilibria between carbonate, bicarbonate, and carbamate species researchgate.netcapes.gov.brresearchgate.net. However, extending this understanding to more complex solution matrices, such as those found in industrial waste streams, biological fluids, or environmental waters, presents a significant challenge. Future research should aim to:

Develop Advanced Speciation Models: Creating predictive models that accurately describe the ionic equilibria and speciation of this compound and its related species in diverse aqueous environments, considering varying ionic strengths, pH levels, and the presence of other dissolved substances.

Investigate Complex Solution Matrices: Studying the behavior of this compound in multi-component systems, such as those found in wastewater treatment or mineral processing, to understand how co-existing ions and molecules influence its solubility, stability, and reactivity.

In Situ Monitoring Techniques: Employing and refining advanced spectroscopic techniques (e.g., Raman spectroscopy) for real-time monitoring of speciation and equilibria in complex solutions to validate theoretical models and gain deeper mechanistic insights researchgate.net.

Development of Novel, Energy-Efficient Synthetic Routes for this compound and Derivatives

The drive for sustainable chemical production necessitates the development of novel, energy-efficient, and environmentally benign synthetic routes for this compound. Current trends favor the recovery and utilization of nitrogen and carbon from waste streams, such as anaerobic digestion liquids and wastewater, for fertilizer production mdpi.comresearchgate.net. Research is also exploring the use of this compound as a green reaction medium or precursor in various syntheses rsc.orggoogle.com. Future research should focus on:

Waste Stream Valorization: Optimizing processes for recovering and converting nitrogen and carbon from diverse waste streams (e.g., agricultural waste, industrial wastewater) into this compound fertilizers, enhancing the efficiency and economic viability of these routes mdpi.comresearchgate.net.

Green Synthesis Methodologies: Developing and scaling up synthesis methods that minimize energy consumption, reduce greenhouse gas emissions, and utilize renewable feedstocks. This includes exploring catalytic processes and milder reaction conditions certifiedcropadviser.org20.198.91mdpi.com.

Stability Enhancement: Investigating methods to improve the stability of this compound products, such as granulation, coating, or chemical binding, to minimize nitrogen losses during storage and application mdpi.comresearchgate.net.

This compound as a Reaction Medium: Further exploring the use of this compound as a benign, molten solvent or reagent in green chemical synthesis, particularly for nitrogen-containing heterocycles and other valuable compounds rsc.org.

Optimization of Industrial Processes for Enhanced Sustainability and Resource Efficiency

The chemical industry is increasingly focused on integrating circular economy principles, enhancing resource efficiency, and minimizing environmental impact. For this compound, this translates to optimizing its production and utilization across various sectors, including fertilizers, industrial processes, and carbon capture technologies. Key areas for future research include:

Sustainable Fertilizer Production: Improving the energy efficiency and reducing the environmental footprint of this compound-based fertilizers by integrating them into sustainable agricultural practices and nutrient management systems researchgate.netacs.org.

Resource Recovery and Recycling: Leveraging this compound's properties in industrial processes for resource recovery, such as its use as an eluent in metal separation and adsorbent regeneration researcher.life, or in waste valorization schemes researchgate.net.

Carbon Capture and Utilization (CCU): Investigating the role of this compound in carbon mineralization processes for CO₂ sequestration, potentially utilizing waste streams and enhancing the stability of captured carbon nrel.govrsc.org.

Deeper Mechanistic Insights into Environmental Interactions and Cycles involving this compound

This compound plays a role in various environmental cycles, most notably the nitrogen cycle, and its interactions with soil, water, and atmospheric components are critical for understanding its environmental fate and impact. Future research should aim to provide a more profound mechanistic understanding of these interactions:

Nitrogen Cycle Integration: Elucidating the specific pathways and rates of this compound transformation, nitrification, denitrification, and volatilization in diverse soil and aquatic environments to better predict its contribution to nitrogen cycling and potential for nutrient loss.

Environmental Remediation Mechanisms: Investigating the mechanisms by which this compound or its derivatives can be used in environmental remediation, such as heavy metal adsorption or soil stabilization, and understanding any potential unintended consequences.

Atmospheric Chemistry: Studying the formation and fate of this compound in the atmosphere, its role in secondary aerosol formation, and its deposition mechanisms, particularly in urban and agricultural environments where ammonia emissions are significant researchgate.net.

Microbial Interactions: Exploring the interactions between this compound and soil microbial communities, including how it influences microbial activity, nutrient cycling, and the fate of other environmental contaminants.

By addressing these research directions, a more comprehensive understanding of this compound can be achieved, paving the way for its more efficient, sustainable, and environmentally responsible application across a multitude of fields.

Q & A

Q. What is the decomposition mechanism of ammonium carbonate under thermal stress, and how can it be experimentally characterized?

this compound decomposes upon heating, releasing ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). The reaction proceeds in two stages:

  • Stage 1 : (NH₄)₂CO₃ → 2NH₃↑ + CO₂↑ + H₂O
  • Stage 2 : Residual NH₄HCO₃ (if present) further decomposes into NH₃, CO₂, and H₂O. Methodology : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is used to track mass loss and enthalpy changes. Heating rates (e.g., 5–20 K/min) are varied to study kinetic parameters like activation energy (Eₐ) via the Kissinger method . Commercial this compound often exists as a double salt (NH₄HCO₃·NH₂COONH₄), altering decomposition behavior .

Q. How should this compound be handled and stored to minimize decomposition and ensure experimental reproducibility?

  • Storage : Use airtight containers in cool (<25°C), dry, and well-ventilated areas. Avoid exposure to moisture, acids, or amines, which accelerate decomposition .
  • Handling : Wear nitrile gloves and Tyvek® clothing to prevent skin contact. Use NIOSH-approved respirators in poorly ventilated environments .
  • Incompatibilities : Reacts violently with strong acids (e.g., HCl, H₂SO₄), sodium hypochlorite, and zinc salts, releasing toxic gases .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Titration : Carbonate and bicarbonate content can be quantified via acid-base titration using HCl and phenolphthalein/methyl orange indicators .
  • Spectroscopy : FTIR identifies characteristic peaks (e.g., NH₄⁺ at 1400–1450 cm⁻¹, CO₃²⁻ at 880 cm⁻¹) .
  • Ion Chromatography : Measures NH₄⁺ and CO₃²⁻ concentrations with <5% error .

Advanced Research Questions

Q. How can this compound be optimized as a buffering agent in metabolomics workflows?

In metabolite extraction, this compound (75 mM) is used to wash cells at 37°C, preserving pH stability (pH ~8.6) and preventing enzymatic degradation. Key steps :

  • Extraction : Use 70% ethanol at 70°C for 3 minutes to lyse cells without denaturing heat-sensitive metabolites .
  • Data Normalization : Apply log transformation and z-score normalization via platforms like MetaboAnalyst to account for batch effects .

Q. What is the activation energy (Eₐ) for this compound dissociation, and how does it compare to other ammonia precursors for SCR systems?

TGA studies show Eₐ for this compound ranges from 85–110 kJ/mol , depending on heating rate and sample purity. Comparatively, ammonium carbamate (ACM) has a lower Eₐ (~70 kJ/mol), making ACM more reactive but less stable during storage. Experimental design :

  • Use multiple heating rates (5–20 K/min) to avoid kinetic bias.
  • Model data with the Flynn-Wall-Ozawa method to calculate Eₐ without assuming reaction order .

Q. How does this compound interact with transition metals in catalytic applications, and what experimental precautions are required?

this compound can form complexes with metals (e.g., Cu²⁺, Zn²⁺), altering catalytic activity in reactions like NOx reduction. Precautions :

  • Avoid contamination with Fe³⁺ or Al³⁺, which precipitate as hydroxides at pH >8 .
  • Use chelating agents (e.g., EDTA) in solution to stabilize metal ions during synthesis .

Contradictions and Notes

  • Formula Variability : Commercial "this compound" often refers to a double salt (NH₄HCO₃·NH₂COONH₄), not pure (NH₄)₂CO₃ .
  • Safety : While some sources omit carcinogenicity data, prolonged exposure to decomposition products (NH₃) requires strict respiratory protection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.